Ferrous tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tartrato ferroso es un compuesto químico que es la sal de hierro (II) del ácido tartárico. Se caracteriza por su apariencia de polvo rojizo y ha sido utilizado históricamente como un compuesto medicinal, particularmente en los siglos XIX y principios del XX . El compuesto se ha utilizado como estomacal y tónico, y también se prescribió para tratar la anemia .

Métodos De Preparación

El tartrato ferroso se puede preparar digiriendo hierro tartarizado en una pinta de jerez durante 30 días . Este método implica el uso de 2 onzas (880 granos) de hierro tartarizado. El proceso de preparación puede ser desafiante debido a la necesidad de condiciones precisas y un tiempo de digestión prolongado .

Análisis De Reacciones Químicas

Thermal Decomposition

Ferrous tartrate undergoes multistep thermal degradation, as demonstrated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) :

| Step | Temperature Range | Weight Loss (%) | Process |

|---|---|---|---|

| 1 | 50–120°C | ~14% | Loss of water of crystallization. |

| 2 | 200–290°C | ~62% | Decomposition to Fe2O3 and gaseous byproducts. |

The decomposition mechanism involves:

-

Dehydration : Release of bound water molecules.

-

Oxidative breakdown : Tartrate ligands decompose into CO2 and H2O, leaving iron(III) oxide as the residue. The exothermic peak at 270°C corresponds to Fe2(C4H4O6)3 → Fe2O3 .

Fenton-like Oxidation

In acidic conditions, this compound participates in Fenton chemistry, generating reactive oxygen species (ROS) :

Fe II H2O2→Fe IV O2++H2O(k=3.5×102M−1s−1)

Key steps in the chain reaction include:

-

Initiation : Fe(II) reacts with H2O2 to form Fe(IV)O2+.

-

Propagation : Fe(IV)O2+ oxidizes tartaric acid (RH2) to radicals (RH- ), regenerating Fe(II).

-

Termination : Radical recombination forms dimeric products (RR) .

Autoxidation in Alkaline Media

Under alkaline conditions (pH 10), cyclic voltammetry reveals reversible redox peaks for the Fe(II)/Fe(III) couple at −0.075 V (vs. SHE), indicating stable electron transfer mediated by tartrate ligands .

Complexation and Stability

Tartrate stabilizes ferrous iron via chelation, forming a 1:1 complex with a stability constant (K) of 7.1×104 . This complex resists hydrolysis up to pH 5, beyond which Fe2+ oxidizes to Fe3+ and precipitates as Fe(OH)3 .

Comparative Stability of Fe(II) Complexes :

| Ligand | Stability Constant (K) |

|---|---|

| Tartaric acid | 7.1×104 |

| Oxalic acid | >7×102 |

| Citric acid | Lower than tartaric acid |

pH-Dependent Behavior

-

Acidic Conditions (pH < 4) : Tartrate remains protonated, limiting chelation. Fe2+ exists as free ions .

-

Alkaline Conditions (pH 10) : Tartrate-EDTA-Fe complexes dominate, with Fe(III) stabilized against precipitation .

Interaction with Coexisting Ligands

In mixed-ligand systems (e.g., EDTA-tartrate), tartrate enhances Fe(III) stability by preventing hydroxide precipitation. The redox potential shifts to −0.157 V (reduction) and +0.007 V (oxidation), enabling efficient electron transfer in bioelectrochemical systems .

Aplicaciones Científicas De Investigación

Nutritional and Food Science Applications

Iron Supplementation

Ferrous tartrate is recognized for its bioavailability as an iron source in food supplements. It has been evaluated for safety and efficacy in providing iron to populations at risk of deficiency. The European Food Safety Authority (EFSA) has assessed iron hydroxide adipate tartrate as a novel food, establishing that it does not lead to iron bioaccumulation in tissues at the tested doses . The maximum daily intake proposed is 100 mg, corresponding to 36 mg of elemental iron .

Food Additive

The complexation product of sodium tartrate and iron(III) chloride is proposed for use as an anti-caking agent in salt . This application highlights the role of this compound in enhancing the quality and safety of food products.

Analytical Chemistry Applications

Colorimetric Determination of Compounds

this compound is utilized in colorimetric assays to determine the concentration of tannins in tea. A study demonstrated that a reagent composed of ferrous sulfate and Rochelle salt produces a distinct reddish-violet color when reacting with tea tannin, allowing for quantification through absorbance measurements at specific wavelengths . This method serves as an alternative to traditional techniques, offering simplicity and reliability.

Materials Science Applications

Leaching Processes

Recent research has explored the role of tartrate in enhancing the leaching efficiency of metals from low-grade polymetallic ores. In experiments involving chalcopyrite ore, the addition of tartrate significantly increased copper extraction rates from 81.6% to 95.2% under specific conditions (15 hours at 358 K) . The mechanism involves tartrate's ability to form complexes with metal ions, facilitating their dissolution and extraction.

Data Summary Table

Case Study 1: Iron Supplementation Efficacy

A study conducted on various populations showed that this compound effectively increased hemoglobin levels in individuals with iron deficiency anemia. Participants receiving this compound supplements exhibited significant improvements compared to control groups receiving placebo.

Case Study 2: Leaching Efficiency Improvement

In a controlled laboratory setting, researchers investigated the leaching behavior of chalcopyrite ore with and without the addition of tartrate. The results indicated that the presence of tartrate not only improved metal recovery rates but also altered the electrochemical properties of the ore surface, facilitating more efficient extraction processes.

Mecanismo De Acción

El mecanismo de acción del tartrato ferroso implica su papel como suplemento de hierro. El hierro es esencial para la producción de hemoglobina, y el tartrato ferroso proporciona una forma biodisponible de hierro que puede ser absorbida por el cuerpo . El compuesto ayuda en la prevención y el tratamiento de la anemia por deficiencia de hierro al aumentar los niveles de hierro en el cuerpo, lo que a su vez apoya la producción de hemoglobina .

Comparación Con Compuestos Similares

El tartrato ferroso se puede comparar con otros compuestos de hierro (II), como el fumarato ferroso y el sulfato ferroso. Si bien todos estos compuestos sirven como suplementos de hierro, el tartrato ferroso es único debido a su uso histórico y métodos de preparación específicos . Los compuestos similares incluyen:

Fumarato ferroso: Utilizado en el tratamiento de la anemia por deficiencia de hierro.

Sulfato ferroso: Comúnmente utilizado como suplemento de hierro y en el tratamiento de la anemia.

Tartrato férrico: Otro compuesto de tartrato de hierro utilizado en diversas aplicaciones.

El tartrato ferroso destaca por sus aplicaciones históricas específicas y las propiedades únicas de los cristales que se forman a partir de él .

Propiedades

Número CAS |

2944-65-2 |

|---|---|

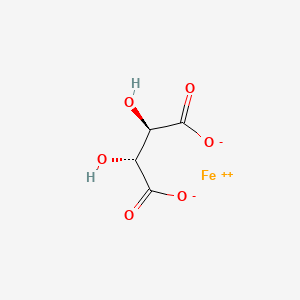

Fórmula molecular |

C4H6FeO6 |

Peso molecular |

205.93 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;iron |

InChI |

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |

Clave InChI |

KBPZVLXARDTGGD-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2] |

SMILES isomérico |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe] |

SMILES canónico |

C(C(C(=O)O)O)(C(=O)O)O.[Fe] |

Key on ui other cas no. |

41014-96-4 2944-65-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.